3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
3,3,4-Trimethylbicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core with three methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several methods. One notable approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . Another approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols.
Scientific Research Applications
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit bacterial enzymes, leading to antibacterial activity . The bicyclic structure allows for unique interactions with biological molecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,3,4-Trimethylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of three methyl groups on the bicyclic core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other bicyclo[2.2.2]octane derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3,3,4-trimethylbicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-10(2)8-12(9(13)14)6-4-11(10,3)5-7-12/h4-8H2,1-3H3,(H,13,14) |
InChI Key |
RNMBQTQFAUUATH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCC1(CC2)C)C(=O)O)C |
Origin of Product |
United States |
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